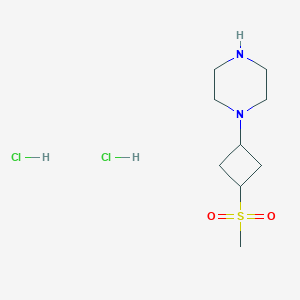

1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

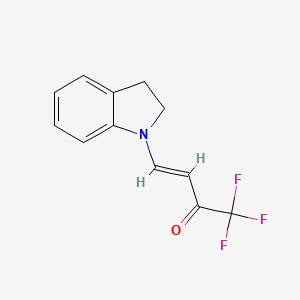

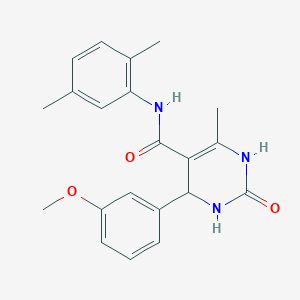

“1-(3-Methylsulfonylcyclobutyl)piperazine;dihydrochloride” is a chemical compound with a molecular weight of 279.23 . It is stored at refrigerator temperatures and appears as a white to pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical and Chemical Properties Analysis

“this compound” is a white to pale-yellow to yellow-brown solid . It is stored at refrigerator temperatures .Scientific Research Applications

Discovery and Synthesis of Novel Compounds

A key application lies in the discovery and synthesis of novel compounds with potential pharmacological activities. For example, research has led to the synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrating significant potency improvements over earlier compounds (Romero et al., 1994). This work highlights the importance of piperazine derivatives in developing therapeutic agents for infectious diseases.

Pharmacological Evaluations

Further, piperazine derivatives have been synthesized and evaluated for antidepressant and antianxiety activities, showcasing their potential in treating mental health disorders. Novel derivatives have been reported to reduce immobility times in behavioral assays and exhibit significant antianxiety activity (Kumar et al., 2017). These findings suggest that modifications to the piperazine structure can yield compounds with desirable pharmacological profiles for psychiatric applications.

Metabolic Studies

Investigations into the metabolic pathways of piperazine-based antidepressants have also been conducted, identifying key enzymes involved in their oxidative metabolism. Such studies are crucial for understanding the pharmacokinetics and potential interactions of these drugs (Hvenegaard et al., 2012). Understanding the metabolic fate of these compounds informs safer and more effective therapeutic use.

Development of Diagnostic Agents

Piperazine derivatives have also been explored for their utility in developing diagnostic agents, particularly in oncology. Modifications to improve the lipophilicity of lead compounds like PB28 have resulted in analogues with potential therapeutic and diagnostic applications in cancer (Abate et al., 2011). These studies exemplify how structural adjustments to piperazine derivatives can tailor their properties for specific clinical applications.

Synthesis of Hyperbranched Polymers

On a different note, piperazine compounds have been used in the synthesis of hyperbranched polymers, demonstrating the versatility of piperazine derivatives beyond pharmacological applications (Yan & Gao, 2000). This research indicates the potential of such derivatives in materials science, particularly in creating novel polymers with specific functionalities.

Safety and Hazards

Future Directions

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . The future directions in the synthesis of piperazine derivatives could involve the development of more efficient synthetic reactions, possibly involving microwave acceleration .

Properties

IUPAC Name |

1-(3-methylsulfonylcyclobutyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.2ClH/c1-14(12,13)9-6-8(7-9)11-4-2-10-3-5-11;;/h8-10H,2-7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZCITDCFJMXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC(C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)

![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)

![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)

![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)